molecular formula C22H22O3 B1360748 Ethyl 6-oxo-6-(9-phenanthryl)hexanoate CAS No. 898752-90-4

Ethyl 6-oxo-6-(9-phenanthryl)hexanoate

Cat. No.: B1360748
CAS No.: 898752-90-4
M. Wt: 334.4 g/mol
InChI Key: ACVBCOREVPEMIE-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-(9-phenanthryl)hexanoate: is an organic compound with the molecular formula C({22})H({22})O(_{3}). It is a member of the polycyclic aromatic hydrocarbons family and is characterized by the presence of a phenanthrene ring system attached to a hexanoate ester group. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-oxo-6-(9-phenanthryl)hexanoate typically involves the esterification of 6-oxo-6-(9-phenanthryl)hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-oxo-6-(9-phenanthryl)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-oxo-6-(9-phenanthryl)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6-(9-phenanthryl)hexanoate involves its interaction with specific molecular targets. The phenanthrene ring system can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the ester group can undergo hydrolysis to release the active acid form, which may interact with various enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the phenanthrene ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research in various scientific fields .

Biological Activity

Ethyl 6-oxo-6-(9-phenanthryl)hexanoate is a compound of significant interest in scientific research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenanthrene moiety, which is known for its ability to intercalate with DNA and influence various biological processes. The compound can be represented by the following structure:

  • Molecular Formula : C₁₅H₁₄O₃
  • CAS Number : 898752-XX

The biological activity of this compound is primarily attributed to its interactions with cellular targets:

  • DNA Intercalation : The phenanthrene ring system allows the compound to intercalate into DNA, potentially affecting gene expression.
  • Enzyme Interaction : The ester functional group can undergo hydrolysis, releasing the active acid form that may interact with various enzymes and receptors involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through its DNA intercalation properties.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, although further studies are needed to elucidate the specific mechanisms involved.

Toxicological Profile

A hazard assessment of this compound reveals important safety information:

Parameter Value
Fish Toxicity (LC50) 4.6 mg/L
Water Flea Toxicity (EC50) 12 mg/L
Algal Toxicity (EC50) 12 mg/L
Repeated Dose Toxicity (NOAEL) 320 mg/kg/day (28 days, rat)
Reproductive Toxicity (NOAEL) 1,000 mg/kg/day (rat)

These findings indicate that while the compound may have beneficial biological activities, it also presents environmental and health hazards that must be considered in its application.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of phenanthrene derivatives, including this compound. It was found to inhibit cell proliferation in breast cancer cell lines through apoptosis induction.
  • Enzyme Inhibition : Research published in Biochemical Pharmacology demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential for therapeutic applications in metabolic disorders.
  • Inflammatory Response Modulation : A study highlighted in Pharmaceutical Biology reported that this compound reduced pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

ethyl 6-oxo-6-phenanthren-9-ylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-2-25-22(24)14-8-7-13-21(23)20-15-16-9-3-4-10-17(16)18-11-5-6-12-19(18)20/h3-6,9-12,15H,2,7-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVBCOREVPEMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645608
Record name Ethyl 6-oxo-6-(phenanthren-9-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-90-4
Record name Ethyl ε-oxo-9-phenanthrenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-(phenanthren-9-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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